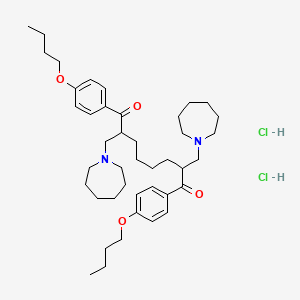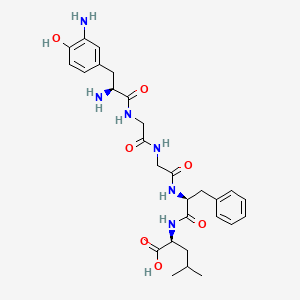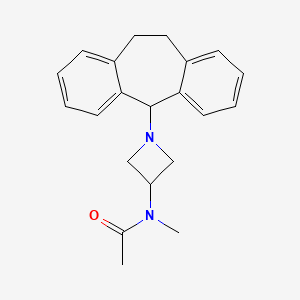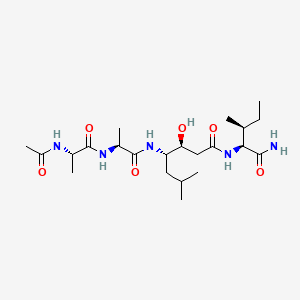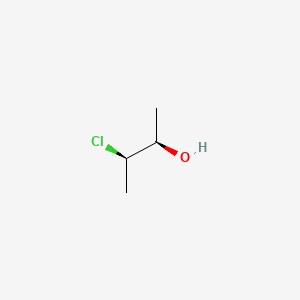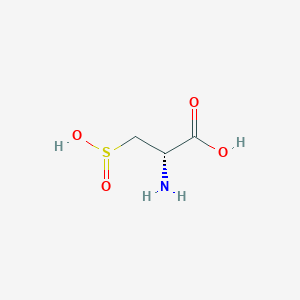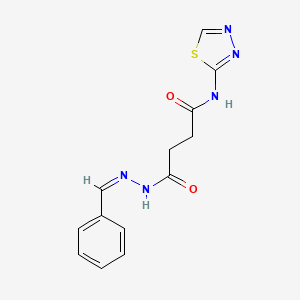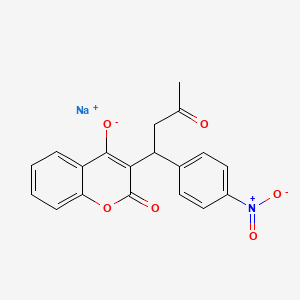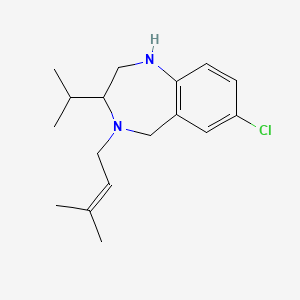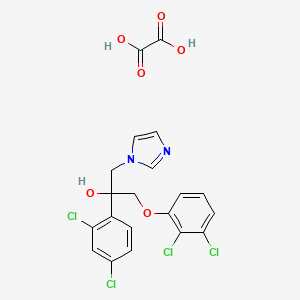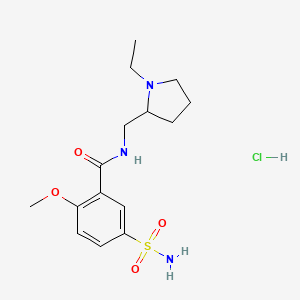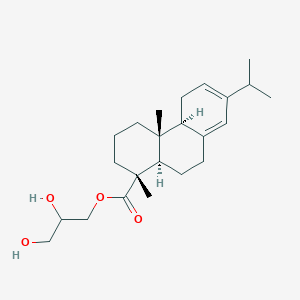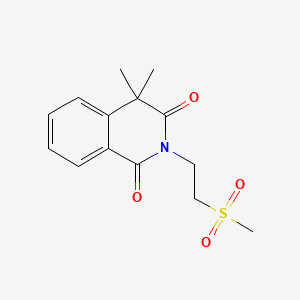
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is a complex organic compound that features a benzothiazole core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques to obtain the monohydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the benzothiazole ring.
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl and trifluoromethoxy groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2,2,2-trifluoroethyl)carbonate: Another compound with trifluoroethyl groups, used in different applications.
Methyl (2,2,2-trifluoroethyl)carbonate: Similar in structure but with a methyl group instead of ethyl, used in battery research.
Uniqueness
2(3H)-Benzothiazolimine, 3-(2-((2,2,2-trifluoroethyl)thio)ethyl)-6-(trifluoromethoxy)-, monohydrochloride is unique due to its combination of a benzothiazole core with trifluoroethyl and trifluoromethoxy substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
130997-57-8 |
|---|---|
Fórmula molecular |
C12H11ClF6N2OS2 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
3-[2-(2,2,2-trifluoroethylsulfanyl)ethyl]-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine;hydrochloride |
InChI |
InChI=1S/C12H10F6N2OS2.ClH/c13-11(14,15)6-22-4-3-20-8-2-1-7(21-12(16,17)18)5-9(8)23-10(20)19;/h1-2,5,19H,3-4,6H2;1H |
Clave InChI |
FOFWIDPEJSJOPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N)N2CCSCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


